MFCD18314818
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Overview
Description
The compound “MFCD18314818” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it a subject of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18314818” involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:
Step 1: Selection of precursor compounds that provide the necessary functional groups.
Step 2: Application of specific catalysts and solvents to facilitate the reaction.
Step 3: Control of temperature and pressure to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Handling: Efficient handling of raw materials to ensure consistent quality.
Automation: Use of automated systems to monitor and control reaction parameters.
Purification: Implementation of purification techniques such as distillation, crystallization, or chromatography to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions: “MFCD18314818” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions often involve the use of catalysts such as palladium or nickel.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD18314818” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and disease treatment.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD18314818” involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
“MFCD18314818” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar molecular structure but different reactivity.
Compound B: Shares some functional groups but has distinct applications.
Compound C: Exhibits comparable biological activity but varies in its mechanism of action.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-3-4-11(12(15)6-10)8-1-2-9(7-16)13(17)5-8/h1-7,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCSUYNZRWSBDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685279 |
Source
|
Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-36-0 |
Source
|
Record name | 2',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40685279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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